molecular formula C24H18O5 B10852385 ohioensin C

ohioensin C

Cat. No.: B10852385
M. Wt: 386.4 g/mol
InChI Key: ZVFNSNHXUYAPTP-VVTWNTARSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ohioensin C, like other benzonaphthoxanthenones, undergoes various chemical reactions. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ohioensin C has several scientific research applications:

Mechanism of Action

Ohioensin C exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and the phosphorylation of signaling proteins like p38, ERK, JNK, and Akt . These pathways are involved in inflammation and cell proliferation, making this compound a potential anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

(1R,15S,23S)-6,11-dihydroxy-9-methoxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8,10,12(24),16,18,20-nonaen-13-one

InChI

InChI=1S/C24H18O5/c1-28-18-10-16(27)21-15(26)9-13-11-5-2-3-8-17(11)29-24-12-6-4-7-14(25)19(12)22(18)23(21)20(13)24/h2-8,10,13,20,24-25,27H,9H2,1H3/t13-,20+,24+/m1/s1

InChI Key

ZVFNSNHXUYAPTP-VVTWNTARSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)C[C@H]4[C@@H]3[C@H](C5=C2C(=CC=C5)O)OC6=CC=CC=C46)C(=C1)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC4C3C(C5=C2C(=CC=C5)O)OC6=CC=CC=C46)C(=C1)O

Origin of Product

United States

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